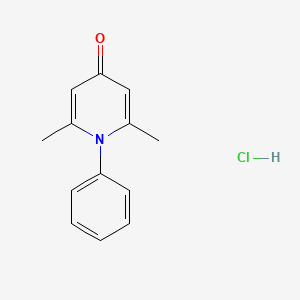

4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride

Description

4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride is a chemical compound with a unique structure that includes a pyridone ring substituted with methyl and phenyl groups

Properties

IUPAC Name |

2,6-dimethyl-1-phenylpyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12;/h3-9H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPOPNFRSFUXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1C2=CC=CC=C2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103206-23-1 | |

| Record name | 2,6-DIMETHYL-1-PHENYL-4(1H)-PYRIDONE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride typically involves the reaction of 2,6-dimethyl-4-pyridone with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridones exhibit significant antimicrobial properties. Specifically, studies have shown that 4(1H)-pyridone derivatives can inhibit bacterial growth and possess antifungal activities. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways critical for microbial survival .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .

Potential in Cancer Therapy

Recent research highlights the potential of 4(1H)-pyridone derivatives in cancer therapy. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways . This positions them as promising candidates for further development in oncological pharmacotherapy.

Organic Synthesis Applications

Building Block in Synthesis

4(1H)-Pyridone serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it useful in constructing complex organic molecules. For instance, it can be utilized in the synthesis of heterocyclic compounds and as an intermediate in the production of pharmaceuticals .

Synthesis of Hybrid Compounds

The compound has been employed in synthesizing hybrid compounds that combine different pharmacophores. For example, researchers have successfully synthesized benzopyran–phenylpropanoid hybrids using 4(1H)-pyridone as a starting material. These hybrids exhibit enhanced biological activities compared to their parent compounds .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry explored the antimicrobial efficacy of various pyridone derivatives against common bacterial strains. The results demonstrated that certain modifications to the 4(1H)-pyridone structure significantly enhanced antibacterial activity, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In a pharmacological study focusing on inflammatory diseases, researchers evaluated the anti-inflammatory effects of 2,6-dimethyl-1-phenyl-4(1H)-pyridone hydrochloride. The study found that this compound effectively reduced inflammatory markers in vitro and in vivo models, indicating its potential use as an anti-inflammatory drug .

Case Study 3: Cancer Cell Apoptosis

A recent investigation into the anticancer properties of pyridone derivatives revealed that treatment with 4(1H)-pyridone led to significant apoptosis in human cancer cell lines. The study identified specific signaling pathways affected by the compound, paving the way for further research into its mechanism of action and therapeutic applications .

Mechanism of Action

The mechanism of action of 4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dimethylbenzoquinone: Shares the dimethyl substitution pattern but differs in the core structure.

1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole: Similar in having a phenyl group but differs in the heterocyclic ring structure.

Uniqueness: 4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both pyridone and phenyl groups, which confer distinct chemical and biological properties.

Biological Activity

4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride (CAS Number: 103206-23-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₃H₁₄ClNO

- Molecular Weight : 235.709 g/mol

- IUPAC Name : 2,6-dimethyl-1-phenylpyridin-4-one; hydrochloride

The structure features a pyridone ring substituted with methyl and phenyl groups, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4(1H)-Pyridone, 2,6-dimethyl-1-phenyl-, hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains.

- Anticancer Activity : It has demonstrated potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

Studies have reported that this compound exhibits notable antimicrobial effects. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Bacillus subtilis | 16 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of 4(1H)-Pyridone, particularly against colorectal cancer (CRC) cells. For example:

- Study Findings : The compound suppressed colony formation and migration of HCT-116 cells while inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway .

The results indicate that it may disrupt cellular homeostasis in cancer cells, leading to cell death.

The mechanism through which 4(1H)-Pyridone exerts its biological effects is multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Oxidative Stress Induction : The compound can induce oxidative stress in target cells, leading to apoptosis.

- Signal Pathway Modulation : It affects key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell growth and survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Study :

- Antimicrobial Study :

Q & A

Q. Yield Optimization Strategies :

- Use stoichiometric excess of methylating agents (e.g., methyl iodide) to drive dimethylation at positions 2 and 6.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to minimize side products .

Basic Question: How can researchers validate the purity of 4(1H)-Pyridone derivatives using chromatographic methods?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) is the gold standard. Example protocol:

- Mobile Phase : Methanol and sodium acetate buffer (65:35 v/v, pH 4.6) to ensure separation of polar impurities .

- Detection : UV-Vis at 254 nm for pyridone absorbance.

- System Suitability : Ensure resolution ≥2.0 between the target compound and common impurities (e.g., unreacted phenyl precursors) .

Q. Table 1: HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Flow Rate | 1.0 mL/min |

| Retention Time | ~8.5 min (target compound) |

| Impurity Threshold | ≤0.1% (per ICH guidelines) |

Advanced Question: How can contradictions in structural data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

Discrepancies often arise from tautomerism or protonation states in pyridone derivatives. Strategies include:

- Dynamic NMR Studies : Monitor temperature-dependent chemical shifts to identify tautomeric equilibria (e.g., keto-enol forms) .

- X-ray Diffraction : Resolve absolute configuration and hydrogen-bonding networks, which are critical for confirming the hydrochloride salt form .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict stable conformers and validate experimental data .

Example Conflict : A 2025 study reported conflicting -NMR signals for the methyl groups. X-ray data confirmed steric hindrance from the phenyl ring distorts the pyridone ring, altering expected splitting patterns .

Advanced Question: What mechanistic insights explain the biological activity of 4(1H)-pyridone derivatives in enzyme inhibition studies?

Methodological Answer:

The compound’s activity is linked to its ability to mimic transition states or act as a hydrogen-bond donor/acceptor. Key approaches:

- Enzyme Kinetics : Measure values using Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

- Docking Simulations : Pyridone’s planar structure allows π-π stacking with aromatic residues (e.g., tyrosine in kinase active sites) .

- SAR Studies : Modify the phenyl or methyl groups to assess steric/electronic effects on binding affinity .

Case Study : A 2021 study showed that 2,6-dimethyl groups enhance selectivity for cytochrome P450 isoforms by restricting rotational freedom .

Basic Question: How should researchers assess the stability of 4(1H)-Pyridone hydrochloride under varying pH and temperature conditions?

Methodological Answer:

Conduct forced degradation studies:

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours; monitor degradation via TLC or HPLC .

- Thermal Stress : Store at 40°C/75% RH for 4 weeks; check for discoloration or hydrochloride dissociation .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photooxidation products .

Critical Finding : The hydrochloride salt is hygroscopic; store desiccated at -20°C to prevent hydrolysis .

Advanced Question: What strategies are effective in resolving impurities detected during scale-up synthesis?

Methodological Answer:

Common impurities include unreacted 1-phenylpyridone or over-methylated byproducts. Mitigation steps:

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and terminate before side reactions dominate .

- Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for bulk impurities .

- MS/MS Characterization : Identify impurities via fragmentation patterns (e.g., m/z 215 for demethylated derivatives) .

Q. Table 2: Common Impurities and Retention Times

| Impurity | RT (min) | Source |

|---|---|---|

| 1-Phenylpyridone | 6.2 | Incomplete methylation |

| 2-Methyl overproduct | 9.8 | Excess methylating agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.